3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Description
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)8-2-1-3-9(6-8)22-10-4-5-18-11(7-10)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVQMSPCWHAKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one with analogous compounds, focusing on structural variations, molecular properties, and functional implications:
Key Findings:
Substituent Position and Bioactivity: The position of the trifluoromethyl group on the phenoxy ring significantly impacts biological interactions. For instance, the 3-trifluoromethylphenoxy isomer (target compound) may exhibit different binding affinities compared to the 2-trifluoromethylphenoxy variant due to steric and electronic effects .
Halogenation Effects :
- Fluorine addition (e.g., CAS 1219454-05-3) improves metabolic stability and electron-withdrawing properties, which are advantageous in drug design .
Functional Group Additions :
- The introduction of a 2,2-dimethylbutyryl group (CAS 1800390-45-7) increases molecular weight and steric hindrance, which could modulate selectivity in target interactions .
Comparative Pharmacological Insights
For example, 4-(3,4-dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one exhibited potent anticonvulsant effects, indicating that oxadiazolone derivatives may share similar therapeutic pathways .
Biological Activity
The compound 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is part of the oxadiazole family, known for its diverse biological activities. The presence of a trifluoromethyl group significantly enhances its lipophilicity and biological efficacy, making it a subject of interest in various fields including agriculture, oncology, and biochemistry.
Chemical Structure
The molecular formula of this compound is . Its structure includes a five-membered oxadiazole ring fused with a pyridine and a trifluoromethylphenoxy group, which contributes to its unique biological properties.
1. Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against rice pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). Bioassays determined effective concentration (EC50) values, indicating that some derivatives outperform existing treatments.
| Pathogen | EC50 (µM) | Comparison |
|---|---|---|
| Xoo | 0.15 | Superior to standard treatments |
| Xoc | 0.12 | Superior to standard treatments |
2. Anticancer Properties
The compound has been explored for its potential anticancer properties. Various studies have synthesized derivatives and tested them against human cancer cell lines. Notably, certain derivatives showed IC50 values significantly lower than standard chemotherapy agents, suggesting promising anticancer activity.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.275 | |
| Compound B | PC-3 (Prostate) | 0.417 |
3. PPAR Agonist Activity
The compound serves as an agonist for peroxisome proliferator-activated receptors (PPAR) δ/β, which are crucial for fatty acid metabolism and energy homeostasis. Research indicates that it can potentially lead to the development of new drugs targeting metabolic disorders.
Study on Antibacterial Efficacy
In a study conducted by researchers at a prominent agricultural university, the antibacterial efficacy of various oxadiazole derivatives was evaluated against Xoo and Xoc. The study highlighted that the compound's derivatives exhibited EC50 values that were significantly lower than those of traditional pesticides, suggesting their potential as environmentally friendly alternatives.
Study on Anticancer Activity
A comprehensive study published in a peer-reviewed journal focused on the anticancer effects of synthesized oxadiazole derivatives. The results indicated that compounds with similar structural features to this compound displayed potent cytotoxicity against multiple cancer cell lines, with some derivatives showing up to twice the potency of established drugs like erlotinib .
Q & A
Q. How can degradation pathways be characterized under stressed conditions?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify breakdown products. For example, the oxadiazole ring may hydrolyze to a carboxylic acid under acidic conditions, detectable via shifts in NMR peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
